molecular formula C15H15FN2O4S2 B2485149 2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide CAS No. 941901-06-0

2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide

Cat. No.: B2485149
CAS No.: 941901-06-0
M. Wt: 370.41
InChI Key: PGKIKEGGKXMSQA-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide is a synthetic thiophene carboxamide derivative characterized by a fluorobenzenesulfonyl group linked via a butanamido chain to the thiophene core. Thiophene-based compounds are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The fluorine atom in the benzenesulfonyl moiety enhances electronic effects and metabolic stability compared to chlorine or methyl substituents .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylbutanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S2/c16-10-3-5-11(6-4-10)24(21,22)9-1-2-13(19)18-15-12(14(17)20)7-8-23-15/h3-8H,1-2,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKIKEGGKXMSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiophene-3-Carboxamide Core

Gewald Reaction: Foundation of Thiophene Formation

The Gewald reaction remains the most widely employed method for constructing 2-aminothiophene-3-carboxamide derivatives. This one-pot, three-component reaction involves the cyclocondensation of α-mercaptoaldehydes (or α-mercaptoketones), cyanoacetamide, and a carbonyl compound in the presence of a base. For 2-aminothiophene-3-carboxamide, the reaction proceeds as follows:

$$
\text{α-Mercaptoaldehyde} + \text{Cyanoacetamide} \xrightarrow{\text{Base}} \text{2-Aminothiophene-3-carboxamide}
$$

Typical conditions include ethanol or dimethylformamide (DMF) as solvents, with piperidine or triethylamine (TEA) as catalysts at 50–80°C. For example, the reaction of 2-mercaptoacetaldehyde with cyanoacetamide in ethanol and piperidine yields the thiophene core in 65–85% efficiency.

Table 1: Gewald Reaction Optimization
Component Conditions Yield (%) Reference
2-Mercaptoacetaldehyde Ethanol, piperidine, 50°C, 6 h 78
2-Mercaptopropionaldehyde DMF, TEA, 80°C, 4 h 82
Cyclohexanone derivative Water, morpholine, 70°C, 8 h 68

Alternative Thiophene Synthesis Routes

While less common, Friedel-Crafts alkylation and Paal-Knorr cyclization have been explored. For instance, aluminum chloride-mediated Friedel-Crafts reactions using acetyl chloride and dichloromethane yield substituted thiophenes, albeit with lower regioselectivity. A patent example describes the synthesis of a thiophene derivative via AlCl₃-catalyzed acylation, achieving a 67% yield after purification.

Preparation of 4-(4-Fluorobenzenesulfonyl)butanoic Acid

Sulfonylation of Butanoic Acid Derivatives

The sulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) using 4-fluorobenzenesulfonyl chloride. A typical procedure involves:

  • Activation of the Sulfonyl Chloride : Dissolve 4-fluorobenzenesulfonyl chloride (1.2 equiv) in DMF at 0–5°C.
  • Reaction with Butanoic Acid Derivative : Add dropwise to a solution of 4-aminobutanoic acid in DMF, stirring for 4–6 h at room temperature.
  • Workup : Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and dry over sodium sulfate.
Table 2: Sulfonylation Efficiency
Solvent Temperature (°C) Time (h) Yield (%)
DMF 0–5 6 89
THF 25 8 75
Acetonitrile 40 4 68

Large-Scale Sulfonylation Considerations

Industrial protocols emphasize cost-effective purification. A patent describes a scaled-up synthesis where the crude sulfonylated product is filtered through a coarse frit to remove sodium sulfate, followed by vacuum distillation to isolate the sulfonic acid as a light brown oil (7.5 g from 5.96 g starting material).

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 4-(4-fluorobenzenesulfonyl)butanoic acid with 2-aminothiophene-3-carboxamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Key parameters include:

  • Solvent : Dichloromethane or DMF.
  • Stoichiometry : 1.1 equiv EDCI, 1.1 equiv HOBt.
  • Reaction Time : 12–24 h at 25°C.

A representative procedure from patent literature reports a 72% yield after flash chromatography (EtOAc/hexane).

Industrial-Scale Coupling Optimization

To minimize side reactions, industrial methods employ slow addition of the acid chloride to the amine component. For example, a patent details the use of acetyl chloride and AlCl₃ in dichloromethane, achieving 81% yield after recrystallization.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with EtOAc/hexane (3:7) eluent resolves unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 148–150°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.92 (m, 2H, Ar-H), 7.45–7.48 (m, 2H, Ar-H), 6.98 (s, 1H, thiophene-H).
  • MS (ESI+) : m/z 423.1 [M+H]⁺.

Industrial Production Considerations

Cost-Effective Solvent Selection

DMF is favored for sulfonylation due to its high polarity, but substitution with acetonitrile reduces toxicity. A patent highlights a 15% cost reduction by switching to acetonitrile without yield loss.

Waste Management

Neutralization of acidic byproducts with sodium bicarbonate generates significant effervescence, requiring controlled quenching to prevent emulsion formation.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide with structurally related thiophene derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Structural Features Biological Activity References
This compound C21H17FN4O3S* ~424.45* 4-fluorobenzenesulfonyl, butanamido Fluorine atom, flexible butanamido linker Not explicitly reported (inferred: potential anticancer/antimicrobial) N/A
4-(2-Chloroacetamido)thiophene-3-carboxamide C21H17ClN4O3S 440.90 Chlorobenzenesulfonyl, acetamido Chlorine atom, rigid acetamido linker Screened for hepatocellular carcinoma activity
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide Not provided - 4-methylphenylimino, 2-chlorophenyl Methyl and isopropyl groups Analgesic, anti-inflammatory, antimicrobial
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C18H13Cl2NO3S2 426.34 Bis(4-chlorophenyl), methanesulfonyl Two chlorine atoms, methanesulfonyl group No activity reported in evidence

*Estimated based on structural analogy to (Cl → F substitution reduces molar mass by ~16.45 g/mol).

Key Comparative Insights:

Substituent Effects: Fluorine vs. Chlorine: The fluorine atom in the target compound reduces steric hindrance and increases electronegativity compared to chlorine in ’s analog. This may enhance binding affinity to hydrophobic enzyme pockets . Butanamido vs.

Biological Activity: The 4-methylphenylimino analog in exhibits broad-spectrum antimicrobial and anti-inflammatory activity, suggesting that the target compound’s fluorobenzenesulfonyl group could similarly modulate these pathways . The chloro-substituted compound in lacks reported activity, highlighting the critical role of substituent positioning (e.g., 3-carboxamide vs. 2-carboxamide) in biological efficacy .

Synthetic Routes :

  • The target compound’s synthesis likely follows methods similar to , where aromatic amines are reacted with chloroacetamido intermediates in polar solvents like ethylene glycol .

Biological Activity

2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide, a compound with the molecular formula C15_{15}H15_{15}FN2_2O4_4S2_2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by case studies and research findings.

  • Molecular Weight : 370.42 g/mol
  • CAS Number : 941901-06-0
  • Structure : The compound features a thiophene ring substituted with a carboxamide group and a sulfonamide moiety, which are crucial for its biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-0944128Not Detected
MA-0947128Not Detected

The introduction of fluorine atoms in the structure enhances the lipophilicity and biological availability of these compounds, contributing to their increased antibacterial activity. The presence of the thiophene ring is also noted to be beneficial for the antibacterial properties, as it may interact with bacterial cell membranes more effectively .

Anticancer Properties

The anticancer potential of thiophene derivatives has been explored in various studies. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased levels of caspases and PARP cleavage .

Neuroprotective Effects

Emerging evidence suggests that certain thiophene derivatives possess neuroprotective properties. Research on related compounds indicates their ability to modulate neurotransmitter levels and protect against oxidative stress-induced neuronal damage.

  • Antioxidant Activity : These compounds have been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Neurotransmitter Modulation : They can influence levels of neurotransmitters such as serotonin and dopamine, which are critical for maintaining neurological health .

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